

# Measuring Ferrous Iron Uptake in DMT1 Expressing Cells: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Divalent Metal Transporter 1 (DMT1), also known as NRAMP2 or SLC11A2, is a crucial transmembrane protein responsible for the uptake of dietary non-heme iron in the duodenum. [1][2] It also plays a vital role in iron acquisition by erythroid precursor cells and the transport of iron out of endosomes in most cell types.[3] Given its central role in iron metabolism, the study of DMT1 function and the identification of its modulators are of significant interest in the context of iron-related disorders such as hemochromatosis and iron-deficiency anemia.

These application notes provide detailed protocols for measuring ferrous iron (Fe2+) uptake in cells expressing DMT1. The described methods are essential for researchers and professionals in drug development aiming to characterize DMT1 activity, screen for inhibitors or activators, and elucidate the mechanisms of cellular iron homeostasis.

# **Key Experimental Approaches**

Several robust methods are available to quantify ferrous iron uptake mediated by DMT1. The choice of assay depends on the specific research question, available equipment, and the desired endpoint. The most common techniques include:



- Colorimetric Ferrozine-Based Assays: These assays measure the total intracellular iron content.
- Calcein-AM Fluorescence Quenching Assays: This method assesses the labile iron pool (LIP), which is the redox-active, chelatable iron within the cell.
- Radioisotope Uptake Assays: Utilizing isotopes like <sup>55</sup>Fe provides a direct and highly sensitive measure of iron transport.

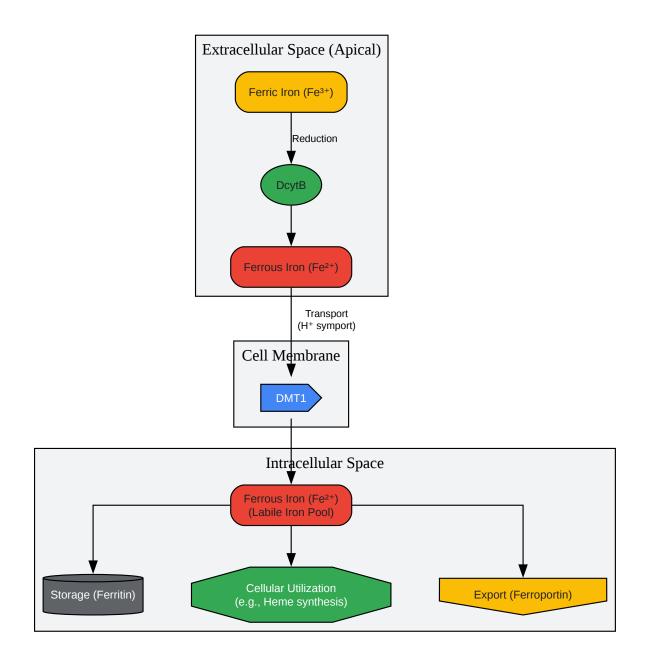
To specifically attribute iron uptake to DMT1, these assays are often coupled with molecular biology techniques such as:

- siRNA-mediated knockdown of DMT1: To confirm the transporter's role by observing a reduction in iron uptake upon its silencing.
- Use of specific DMT1 inhibitors: To pharmacologically block DMT1 activity.

# Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DMT1-mediated ferrous iron uptake pathway and a general experimental workflow for its measurement.

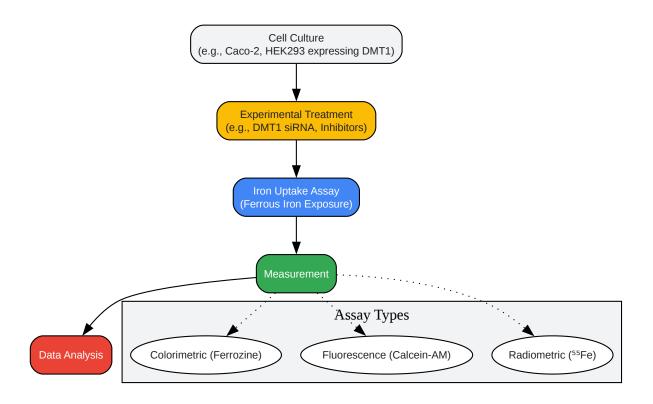




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Caption: DMT1-mediated ferrous iron uptake pathway.





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Caption: General experimental workflow for measuring DMT1-mediated iron uptake.

# **Quantitative Data Summary**

The following tables summarize quantitative data from studies investigating DMT1-mediated iron uptake.

Table 1: Effect of DMT1 Knockdown on Iron Uptake in Caco-2 Cells



Cell Line	Vmax for Iron Uptake (fmol/mg protein/min)	Reference
Control 1	776.4	[4]
DMT1 Knockdown 1	267.4	[4]
Control 2	558	[4]
DMT1 Knockdown 2	319	[4]

Table 2: Inhibition of DMT1-Mediated 55Fe Uptake

Compound	Concentration	% Inhibition of <sup>55</sup> Fe Uptake	Reference
NSC75600	50 μΜ	Significant reduction	[1]
NSC306711	50 μΜ	Significant reduction	[1]

Table 3: Effect of DMT1 Silencing on 59Fe Absorption In Vivo

Treatment Group	Liver <sup>59</sup> Fe Level Reduction	Total <sup>59</sup> Fe Absorption Reduction	Reference
MCP/DMT1 siRNA	53% (statistically insignificant)	44% (significant)	[5]

# **Experimental Protocols**

# Protocol 1: Colorimetric Ferrozine-Based Assay for Total Intracellular Iron

This protocol is adapted from the method described by Riemer et al. (2004) and allows for the quantification of total cellular iron.[6][7][8] Ferrozine forms a stable colored complex with ferrous iron (Fe<sup>2+</sup>) that can be measured spectrophotometrically.[7]



#### Materials:

- Cells expressing DMT1 (e.g., Caco-2, transfected HEK293)
- Phosphate-buffered saline (PBS)
- 10 mM HCl
- Acidic KMnO<sub>4</sub> solution (2.25% KMnO<sub>4</sub> in 0.7 M HCl)
- Iron detection reagent (6.5 mM ferrozine, 1 M L-ascorbic acid, 2.5 M ammonium acetate)
- Iron standard (e.g., FeCl₃)
- 96-well microplate
- Microplate reader

#### Procedure:

- Cell Culture and Treatment:
  - Plate cells in 24-well or 96-well plates and culture until they reach the desired confluency.
  - If applicable, treat cells with DMT1 inhibitors or transfect with DMT1 siRNA prior to the assay.
- Iron Loading:
  - $\circ$  Incubate cells with ferrous sulfate (FeSO<sub>4</sub>) or ferric ammonium citrate (FAC) at the desired concentration and time to induce iron uptake. A typical concentration range is 1-100  $\mu$ M. Include a vehicle control (no added iron).
- · Cell Lysis and Iron Release:
  - Wash the cells twice with ice-cold PBS to remove extracellular iron.
  - Lyse the cells by adding 10 mM HCl.



- Add an equal volume of acidic KMnO<sub>4</sub> solution to the cell lysate.
- Incubate at 60°C for 2 hours to release iron from proteins.[7]
- Colorimetric Reaction:
  - Cool the samples to room temperature.
  - Add the iron detection reagent to each sample.
  - Incubate for 30 minutes at room temperature to allow for color development.
- Measurement:
  - Transfer the samples to a 96-well plate.
  - Measure the absorbance at 550 nm using a microplate reader.
- · Quantification:
  - Prepare a standard curve using a known concentration range of the iron standard.
  - Calculate the iron concentration in the samples based on the standard curve.
  - Normalize the iron content to the total protein concentration of the cell lysate.

# Protocol 2: Calcein-AM Fluorescence Quenching Assay for Labile Iron Pool

This assay measures the labile iron pool (LIP) based on the quenching of calcein fluorescence upon iron binding.[9][10][11] Calcein-AM is a cell-permeable, non-fluorescent ester that is cleaved by intracellular esterases to the fluorescent, membrane-impermeable calcein.[9][12]

#### Materials:

- Cells expressing DMT1
- Calcein-AM (acetoxymethyl ester)



- · Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Iron chelator (e.g., deferoxamine DFO) as a positive control for fluorescence recovery.
- Iron source (e.g., ferrous ammonium sulfate FAS) as a positive control for quenching.
- Fluorescence microplate reader or flow cytometer

#### Procedure:

- Cell Culture and Treatment:
  - Culture cells in a suitable format (e.g., 96-well black-walled plates for plate reader, or culture flasks for flow cytometry).
  - Apply any experimental treatments (e.g., DMT1 inhibitors, siRNA).
- · Calcein Loading:
  - Wash cells with HBSS.
  - Load cells with Calcein-AM (typically 0.1-1 μM) in HBSS for 15-30 minutes at 37°C.
- · Iron Uptake:
  - Wash the cells to remove excess Calcein-AM.
  - Add the ferrous iron solution (e.g., FAS) to the cells and incubate for the desired time.
- Fluorescence Measurement:
  - Measure the fluorescence intensity using a fluorescence plate reader (Excitation ~485 nm, Emission ~520 nm) or a flow cytometer.
  - The decrease in fluorescence is proportional to the increase in the labile iron pool.
- Data Analysis:



- The change in the labile iron pool can be calculated relative to a baseline measurement before the addition of iron.
- The fluorescence signal is inversely proportional to the amount of labile iron.[13]

## Protocol 3: 55Fe Radioactive Iron Uptake Assay

This is a highly sensitive and direct method to measure iron transport.

#### Materials:

- Cells expressing DMT1
- ⁵⁵FeCl₃
- Ascorbate (to reduce Fe<sup>3+</sup> to Fe<sup>2+</sup>)
- Uptake buffer (e.g., MES-buffered saline, pH 6.75)
- Stop solution (ice-cold PBS with 5 mM EDTA)
- Scintillation fluid
- Scintillation counter

#### Procedure:

- Cell Culture and Treatment:
  - Culture cells to the desired confluency.
  - Apply any experimental treatments (e.g., DMT1 inhibitors, siRNA).
- Iron Uptake:
  - Prepare the <sup>55</sup>Fe uptake solution by mixing <sup>55</sup>FeCl<sub>3</sub> with a molar excess of ascorbate in the uptake buffer. A typical concentration is 1 μM <sup>55</sup>Fe.[1]
  - Wash the cells with uptake buffer.



- Add the <sup>55</sup>Fe uptake solution to the cells and incubate at 37°C for a defined period (e.g., 10-30 minutes).
- To determine non-specific binding, perform a parallel incubation at 4°C.[1]
- Stopping the Reaction and Washing:
  - Aspirate the radioactive solution.
  - Stop the uptake by adding ice-cold stop solution.
  - Wash the cells multiple times with ice-cold stop solution to remove extracellular <sup>55</sup>Fe.
- Cell Lysis and Measurement:
  - Lyse the cells (e.g., with 0.1 M NaOH).
  - Transfer the lysate to a scintillation vial.
  - Add scintillation fluid.
  - Measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Subtract the counts from the 4°C control (non-specific binding) from the 37°C samples.
  - Normalize the counts to the protein concentration or cell number.

### Conclusion

The protocols outlined in these application notes provide a comprehensive toolkit for the investigation of ferrous iron uptake through DMT1. The selection of the appropriate assay, combined with specific molecular or pharmacological interventions, will enable researchers to accurately quantify DMT1 activity and its contribution to cellular iron metabolism. These methods are fundamental for advancing our understanding of iron homeostasis and for the development of novel therapeutics targeting iron transport.



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